6-Tert-butylquinoline-2-carbonitrile
Description
6-Tert-butylquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a tert-butyl group at the 6-position and a cyano group at the 2-position. The cyano group at position 2 introduces polarity and may participate in hydrogen bonding or serve as a reactive site for further derivatization .
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-tert-butylquinoline-2-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-14(2,3)11-5-7-13-10(8-11)4-6-12(9-15)16-13/h4-8H,1-3H3 |
InChI Key |
DMDXPKBHXPYELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The following table compares key structural and inferred properties of 6-Tert-butylquinoline-2-carbonitrile with similar compounds:
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Functional Groups | Key Inferred Properties |
|---|---|---|---|---|
| 6-Tert-butylquinoline-2-carbonitrile | tert-butyl (6), cyano (2) | ~210 (estimated) | Cyano, aromatic quinoline | High lipophilicity, steric hindrance |
| 6-Chloro-2-quinolinecarbonitrile (CAS 52313-35-6) | Chloro (6), cyano (2) | 188.61 | Cyano, aromatic quinoline | Polar, electron-withdrawing effects |
| 6-Methoxyquinoline-2-carbonitrile | Methoxy (6), cyano (2) | ~189 (estimated) | Cyano, methoxy, aromatic | Electron-donating, increased solubility |
| 6-tert-Butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1268129-76-5) | tert-butyl (6), oxo (2), cyano (3) | 230.31 | Cyano, oxo, saturated ring | Reduced aromaticity, potential hydrogen bonding |
Key Observations :
- Steric vs. Electronic Effects: The tert-butyl group in 6-Tert-butylquinoline-2-carbonitrile introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like chloro or methoxy. In contrast, the chloro group in 6-Chloro-2-quinolinecarbonitrile exerts electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic attacks .
- Solubility: Methoxy and tert-butyl substituents increase lipophilicity, favoring solubility in non-polar solvents. However, the methoxy group’s electron-donating nature may improve aqueous solubility compared to tert-butyl .
- Aromaticity vs.
Reactivity and Functional Group Interactions
- Cyano Group: All compared compounds feature a cyano group, which can act as a hydrogen bond acceptor or undergo nucleophilic addition. The position of the cyano group (2 or 3) influences electronic distribution; for example, in the hexahydroquinoline analog (), the cyano group at position 3 may interact differently with the oxo group at position 2 .
- Substituent Position: Chloro and tert-butyl groups at the 6-position alter the electron density of the quinoline ring. The tert-butyl group’s inductive electron-donating effect may stabilize electrophilic substitution reactions, whereas chloro groups deactivate the ring .
Research Implications and Gaps
- Synthetic Applications: The tert-butyl group’s stability makes 6-Tert-butylquinoline-2-carbonitrile a candidate for catalytic applications or as a ligand in coordination chemistry.
- Data Limitations: Molecular weight and spectral data for 6-Tert-butylquinoline-2-carbonitrile must be experimentally validated, as current estimates are based on structural analogs.
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